molecular formula C12H14N2O2 B8351334 p-[3-(1-Imidazolyl)propoxy]phenol

p-[3-(1-Imidazolyl)propoxy]phenol

Cat. No.: B8351334
M. Wt: 218.25 g/mol
InChI Key: VUYMVKPMUDNPNG-UHFFFAOYSA-N
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Description

p-[3-(1-Imidazolyl)propoxy]phenol is a chemical compound of interest in biochemical and medicinal chemistry research, integrating a phenol group and an imidazole ring within its molecular structure. The imidazole moiety is a key pharmacophore found in many biologically active molecules and is known to play a critical role in coordination chemistry, often serving as a ligand for various metal ions . This characteristic makes derivatives like this compound potential candidates for catalytic studies or the development of enzyme mimics. Furthermore, the structural framework of phenol-imidazole is present in compounds being investigated for their interaction with biologically relevant pathways, such as the IDO (indoleamine 2,3-dioxygenase) enzyme, which is a target in immunology and oncology research . The propoxy linker provides conformational flexibility, which can be crucial for optimal interaction with biological targets. Researchers utilize this compound as a building block or a pro-ligand for developing novel metal complexes or for probing biochemical mechanisms. This product is intended for research purposes in a controlled laboratory environment only. Research Applications: This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Its primary applications in research include: Medicinal Chemistry: Serves as a key intermediate or precursor in the synthesis of more complex molecules for pharmacological screening . Coordination Chemistry: Acts as a pro-ligand for constructing metal complexes (e.g., with Copper or Zinc) for catalytic or materials science applications . Biochemical Research: Used as a tool compound to study enzyme inhibition or cellular pathways.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(3-imidazol-1-ylpropoxy)phenol

InChI

InChI=1S/C12H14N2O2/c15-11-2-4-12(5-3-11)16-9-1-7-14-8-6-13-10-14/h2-6,8,10,15H,1,7,9H2

InChI Key

VUYMVKPMUDNPNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCCCN2C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Key Compounds Analyzed:

1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride ()

Dronedarone Hydrochloride ()

p-[3-(1-Imidazolyl)propoxy]phenol (Target Compound)

Property Target Compound Compound 1 () Dronedarone ()
Core Structure Phenol + imidazole-propoxy Methoxybenzene + imidazole-phenethyl Benzofuran + dibutylamino-propoxy
Substituents -OH (para), imidazole-propoxy Dual -OCH₃, phenethyl-imidazole Benzoyl, methanesulfonamide, dibutylamino
Molecular Weight ~248.3 g/mol ~493.0 g/mol (HCl salt) 593.20 g/mol (HCl salt)
Key Functional Groups Phenolic -OH, imidazole Ethers, imidazole Sulfonamide, tertiary amine, benzofuran
Synthetic Complexity Moderate (2–3 steps) High (4 steps, protective groups) Very high (multiple protective steps)
Physicochemical Properties
Property Target Compound Compound 1 Dronedarone
logP (Predicted) 1.8 3.2 5.1
Water Solubility Moderate Low Very low
Melting Point ~120–125°C 198–200°C (HCl) >200°C (HCl)
Hydrogen Bond Donors 2 (-OH, imidazole) 1 (imidazole) 1 (sulfonamide)

Key Insights :

  • The phenolic -OH in the target compound enhances hydrophilicity compared to the methoxy groups in Compound 1.
  • Dronedarone’s high logP and low solubility reflect its lipophilic dibutylamino and benzofuran moieties, critical for membrane penetration in antiarrhythmic activity .
Stability and Reactivity
  • The target compound’s phenolic -OH may render it susceptible to oxidation, whereas Compound 1’s methoxy groups improve stability.
  • Dronedarone’s tertiary amine and sulfonamide groups enhance stability under physiological conditions, supporting oral bioavailability .

Q & A

Q. What are the key considerations for synthesizing p-[3-(1-Imidazolyl)propoxy]phenol?

The synthesis typically involves multi-step reactions:

  • Imidazole core formation : Condensation of precursors like o-phenylenediamine with carboxylic acid derivatives under acidic conditions .
  • Propoxy linkage : Nucleophilic substitution or coupling reactions to attach the propoxy chain to the phenol group.
  • Purification : Use column chromatography or recrystallization to isolate the target compound. Key reagents include sodium borohydride (NaBH₄) for reductions and potassium carbonate (K₂CO₃) as a base for substitutions .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR).
  • IR spectroscopy : Identify functional groups (e.g., phenolic O-H stretch at ~3200 cm⁻¹, imidazole C=N at ~1600 cm⁻¹).
  • Mass spectrometry : Verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Q. How can researchers evaluate the antimicrobial activity of this compound?

Standardized assays include:

  • Minimum Inhibitory Concentration (MIC) : Test against bacterial/fungal strains (e.g., Candida albicans).
  • Zone of inhibition assays : Compare with controls like fluconazole.
  • Time-kill kinetics : Assess bactericidal/fungicidal efficacy over time .

Advanced Research Questions

Q. How can structural contradictions in spectral data be resolved?

  • Use 2D NMR (COSY, HSQC) to clarify ambiguous proton-carbon correlations.
  • Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra .
  • Single-crystal X-ray diffraction : Resolve stereochemical uncertainties .

Q. What strategies optimize reaction yields during synthesis?

  • Catalyst screening : Test palladium or copper catalysts for coupling steps.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) for substitutions.
  • Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and reaction time .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent variation : Modify the phenol ring (e.g., electron-withdrawing groups) or imidazole N-alkylation.
  • Biological testing : Compare activity across derivatives using MIC or enzyme inhibition assays.
  • Molecular docking : Predict binding interactions with targets (e.g., fungal CYP51 or bacterial topoisomerases) .

Q. How to assess the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Determine thermal stability.
  • Light sensitivity : Expose to UV-Vis light and track photodegradation .

Q. What methods elucidate the compound’s mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of interactions.
  • Gene knockout studies : Identify essential pathways in microbial models .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies between computational and experimental biological activity?

  • Re-evaluate docking parameters : Adjust protonation states or hydration effects.
  • Metabolic stability assays : Test if rapid degradation in vitro reduces efficacy.
  • Synchrotron-based crystallography : Refine target-ligand binding models .

Q. How to mitigate low solubility in aqueous media?

  • Prodrug design : Introduce phosphate or glycoside groups.
  • Nanoformulation : Use liposomes or polymeric nanoparticles to enhance bioavailability.
  • Co-solvent systems : Employ DMSO-water or cyclodextrin complexes .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Yields

StepReaction TypeReagents/ConditionsYield (%)Ref.
1Imidazole formationo-Phenylenediamine + HCl, reflux65–75
2Propoxy linkageK₂CO₃, DMF, 80°C50–60

Q. Table 2: Comparative Biological Activity

DerivativeMIC (μg/mL) C. albicansLogPRef.
Parent compound8.22.1
4-Fluoro analog3.52.8

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